molecular formula C22H15N3O4 B4993236 N-(3-acetylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide

N-(3-acetylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide

Cat. No.: B4993236
M. Wt: 385.4 g/mol
InChI Key: HQFDQWUPMNSZCD-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide is a complex organic compound that features a unique structure combining a pyridine ring, an isoindole ring, and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide

Comparison: N-(3-acetylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide is unique due to its combination of a pyridine ring and an isoindole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

N-(3-acetylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c1-13(26)14-5-4-6-16(11-14)24-20(27)15-8-9-17-18(12-15)22(29)25(21(17)28)19-7-2-3-10-23-19/h2-12H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFDQWUPMNSZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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